molecular formula C15H17NO B422492 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 426216-56-0

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B422492
CAS No.: 426216-56-0
M. Wt: 227.3g/mol
InChI Key: OHTOIZUKXXRNDL-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl group attached to the phenyl ring and two methyl groups attached to the pyrrole ring, along with an aldehyde functional group at the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically proceeds via a condensation mechanism, where the aldehyde group of 4-ethylbenzaldehyde reacts with the pyrrole ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole: Lacks the aldehyde functional group.

Uniqueness

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the ethylphenyl and dimethylpyrrole moieties also contributes to its unique chemical and physical properties.

Properties

IUPAC Name

1-(4-ethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-4-13-5-7-15(8-6-13)16-11(2)9-14(10-17)12(16)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTOIZUKXXRNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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